molecular formula C14H19BrN2O2 B3049782 tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 219862-16-5

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No. B3049782
CAS RN: 219862-16-5
M. Wt: 327.22 g/mol
InChI Key: UHDPFPMLNYYFAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is C14H19BrN2O2 . The InChI code is 1S/C14H19BrN2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is 327.22 . The compound is stored at room temperature . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Chemical Transformations

    The treatment of similar compounds to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate with alkyllithium leads to the formation of 8-oxoberbines, which are key intermediates in various chemical reactions (Orito et al., 2000).

  • Cyclization Reactions

    Studies show the use of N-tert-butoxycarbonylanilines, similar to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate, in cyclization reactions to produce various cyclic compounds, which are important in organic synthesis (Berger & Kerly, 1993).

Material Science and Organic Electronics

  • Electrochemical Applications

    Certain compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been used in studies related to corrosion inhibition, demonstrating their potential in material science (Faydy et al., 2019).

  • Fluorescent Materials for OLEDs

    Derivatives of similar compounds have been used in the synthesis of fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs), indicating a potential application in display technologies (Danel et al., 2002).

Pharmaceutical and Medicinal Chemistry

  • Stroke Treatment Research: Certain nitrones derived from compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been studied for their potential in stroke treatment, highlighting the importance of this class of compounds in medical research (Marco-Contelles, 2020).

Mechanism of Action

The mechanism of action of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is not specified in the sources I found. Its applications in scientific research suggest that it may have diverse mechanisms depending on the context.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPFPMLNYYFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155165
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

CAS RN

219862-16-5
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219862-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of XXIII (2.7 g, 10.9 mmol) in THF was added dropwise a solution of pyridinium tribromide (3.83, 0.41 mmol) in 50 mL of THF at rt. The reaction mixture was stirred for 15 min before 60 mL of water was added into the flask. The aqueous phase was extracted with EtOAc. The combined organic phase was washed with saturated NaCl, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography to give (6-bromo-1,2,3,4-tetrahydro-quinoline-3-yl)-carbamic acid tert-butyl ester XXIV (2.5 g, 70%) as white solid.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1A (2.7 g, 10.9 mmol) in THF (50 mL) at RT was added dropwise a solution of pyridinium tribromide (3.83 g, 0.41 mmol) in THF (50 mL). After addition, the reaction mixture was stirred for 15 min, then water (60 mL) and ether (60 mL) added. The aqueous layer was separated, and extracted with EtOAc (2×50 mL). The combined organics were washed with brine, dried (Na2SO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (0 to 50%) in hexane to give the title compound (2.5 g, 70% yield) as a white solid.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
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